molecular formula C17H16BrNO3S B11704199 ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11704199
M. Wt: 394.3 g/mol
InChI Key: OPQYOTJDGJHCRL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H20BrNO6S. Its structure features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of a bromophenyl group contributes to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various biological pathways:

  • Anticancer Activity : Studies suggest that similar compounds exhibit significant cytotoxicity against cancer cell lines by targeting antiapoptotic proteins such as Bcl-2. For instance, ethyl 2-amino-6-bromo-4H-chromene derivatives have shown increased binding affinity to Bcl-2 proteins, leading to enhanced apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds in this class are being investigated for their antimicrobial activities. The structural features, including the thiophene ring, enhance their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Biological Activity Data

The following table summarizes key findings from recent studies on related compounds:

Compound Biological Activity Target IC50 (μM) Study Reference
Ethyl 2-amino-6-bromo-4H-chromeneCytotoxicityBcl-2 proteins<1.0
This compoundAntimicrobialBacterial cell membranesNot specified
Ethyl 3-{[3-(4-bromophenyl)-2-furyl]}-carboxylateAnticancerVarious cancer lines<10.0

Case Studies

  • Cytotoxicity against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various derivatives on Jurkat cells (a model for T-cell leukemia), it was found that compounds with similar structures to this compound exhibited significant apoptosis induction through the inhibition of Bcl-2 proteins .
  • Antimicrobial Screening : A high-throughput screening campaign assessed the ability of various thiophene derivatives to inhibit bacterial growth. The results indicated that certain structural modifications led to enhanced activity against Gram-negative bacteria, suggesting potential applications in treating resistant infections .

Properties

Molecular Formula

C17H16BrNO3S

Molecular Weight

394.3 g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H16BrNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20)

InChI Key

OPQYOTJDGJHCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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